N-(3-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-11-5-4-8-23-16(11)21-17(22-18(23)26)27-10-15(25)20-14-7-3-6-13(9-14)19-12(2)24/h3-9H,10H2,1-2H3,(H,19,24)(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHOZUWHAYTWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.
Formation of the Pyridotriazinyl Intermediate: This step involves the cyclization of appropriate precursors to form the pyridotriazinyl ring system.
Coupling Reaction: The final step involves the coupling of the acetamidophenyl and pyridotriazinyl intermediates through a sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetamidophenyl or pyridotriazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amine derivatives.
Scientific Research Applications
N-(3-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(3-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
N-(4-methyl-3-nitrophenyl)carbamoylacetone oxime: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
N-(2-methyl-4-nitrophenyl)carbamoylacetone oxime: Another structurally related compound with variations in the phenyl group.
N-(3-nitrophenyl)carbamoylacetone oxime: Similar in structure but with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Biological Activity
N-(3-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrido[1,2-a][1,3,5]triazin derivatives, known for their diverse pharmacological properties. The presence of various functional groups in its structure enhances its potential as a therapeutic agent.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of interest include:
Antimicrobial Activity
Research indicates that compounds containing the pyrido[1,2-a][1,3,5]triazin scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies revealed that it inhibited the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Antifungal Activity
The compound also demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger. The observed MIC values were significantly lower than those of standard antifungal agents.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 4 |
| Aspergillus niger | 8 |
Anticancer Activity
Studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. It was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values around 10 µM.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Receptor Modulation : It may interact with cellular receptors to modulate signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds in the pyrido-triazine class. For example:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry demonstrated that triazine derivatives exhibited potent antimicrobial activity against drug-resistant strains.
- Anticancer Research : Research highlighted in Cancer Letters indicated that similar compounds induced cell cycle arrest and apoptosis in cancer cell lines through reactive oxygen species (ROS) generation.
Q & A
Q. What are the critical parameters to optimize during the synthesis of this compound?
The synthesis requires precise control of reaction conditions, including:
- Temperature : Elevated temperatures (e.g., 60–80°C) often accelerate reaction rates but may risk side reactions.
- Solvent polarity : Polar aprotic solvents like DMSO or ethanol enhance solubility and stabilize intermediates .
- Reaction time : Extended durations improve yield but must balance with degradation risks (e.g., hydrolysis of the acetamide group) . Multi-step protocols typically involve sequential functionalization of the pyrido[1,2-a][1,3,5]triazin-2-yl core, followed by sulfanyl and acetamide group introductions .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
Key methods include:
- NMR spectroscopy : For structural elucidation (e.g., confirming sulfanyl linkage via δ 3.5–4.0 ppm shifts) .
- Mass spectrometry (MS) : To verify molecular weight and detect impurities (e.g., ESI-MS for ionizable functional groups) .
- HPLC : For purity assessment, especially after chromatographic purification .
Q. How does solvent choice impact solubility and reactivity in experimental workflows?
Solubility data for analogous compounds (Table 1) and solvent effects on reactivity are critical:
| Solvent | Solubility (mg/mL) | Reactivity Impact |
|---|---|---|
| DMSO | >50 | Enhances nucleophilic substitution at sulfanyl groups |
| Ethanol | ~30 | Moderate polarity suitable for coupling reactions |
| Low-polarity solvents (e.g., THF) may precipitate the compound, limiting reaction efficiency . |
Advanced Research Questions
Q. How can computational methods streamline reaction pathway design for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models optimize reaction conditions. For example:
- Reaction path search : Identifies energetically favorable pathways for sulfanyl-acetamide coupling .
- Condition optimization : AI-driven analysis of solvent/catalyst combinations reduces trial-and-error experimentation . These methods integrate with experimental validation, creating a feedback loop to refine synthetic protocols .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from structural analogs with varying substituents. Methodological approaches include:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methyl vs. methoxy groups) to isolate pharmacophore contributions .
- Target-specific assays : Use kinase inhibition or receptor-binding assays to clarify mechanism-of-action inconsistencies . For example, fluorophenyl analogs show enhanced selectivity for kinase targets compared to chlorophenyl derivatives .
Q. What challenges arise in elucidating reaction mechanisms involving sulfanyl and acetamide groups?
Key challenges and solutions:
- Sulfanyl reactivity : Thiol-disulfide exchange can occur under oxidative conditions; controlled argon atmospheres prevent undesired oxidation .
- Acetamide stability : Acidic/basic conditions risk hydrolysis; pH 6–8 buffers are recommended for aqueous reactions . Isotopic labeling (e.g., ¹⁵N) in NMR studies tracks bond formation/cleavage events .
Methodological Considerations
Q. How to design stability studies for this compound under varying storage conditions?
- Temperature : Accelerated degradation studies at 40°C vs. 25°C to predict shelf life .
- Light exposure : UV/Vis spectroscopy monitors photodegradation products .
- pH stability : HPLC analysis after incubation in buffers (pH 3–10) identifies hydrolysis-prone regions .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Cytotoxicity assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence polarization assays for kinase or protease targets .
- Membrane permeability : Caco-2 cell monolayers assess intestinal absorption potential .
Data Analysis and Reporting
Q. How to address variability in spectroscopic data across research groups?
- Standardized protocols : Use internal standards (e.g., TMS for NMR) and calibrate instruments with reference compounds .
- Collaborative validation : Cross-lab reproducibility studies to identify technique-specific artifacts .
Q. What statistical methods are recommended for SAR analysis?
- Multivariate regression : Correlates substituent properties (e.g., logP, molar refractivity) with bioactivity .
- Cluster analysis : Groups analogs by functional group similarities to identify activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
